molecular formula C13H16N4O B2713988 1,3,5-trimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide CAS No. 1017488-60-6

1,3,5-trimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide

Cat. No. B2713988
CAS RN: 1017488-60-6
M. Wt: 244.298
InChI Key: AOSXDFGYDHZHQU-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "compound X" and has been synthesized using various methods. In

Scientific Research Applications

Synthesis and Characterization

Experimental and Theoretical Studies : The conversion of 1H-pyrazole-3-carboxylic acid into corresponding 1H-pyrazole-3-carboxamide showcases the reactivity and functionalization potential of pyrazole derivatives through spectroscopic methods and theoretical analyses (Yıldırım, Kandemirli, & Demir, 2005).

Chemistry of Pyrazolo[3,4-b]pyridines : The synthesis and NMR solution studies of pyrazolo[3,4-b]pyridines highlight the structural diversity and tautomeric preferences of these compounds, revealing insights into their chemical behavior and potential applications (Quiroga et al., 1999).

Biological Activities and Applications

Anticancer and Anti-inflammatory Agents : Novel series of pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the therapeutic potential of these compounds in medicinal chemistry (Rahmouni et al., 2016).

Antibacterial Activities : Pyrazolopyridine derivatives have been synthesized and assessed for their antibacterial efficacy against various bacterial strains, indicating the utility of pyrazole-based compounds in developing new antimicrobial agents (Panda, Karmakar, & Jena, 2011).

Material Science and Luminescence

Luminescence Properties : The design and synthesis of aromatic carboxylic acid derivatives of pyridine and their lanthanide complexes showcase their potential in material science, especially in luminescence applications (Tang, Tang, & Tang, 2011).

properties

IUPAC Name

1,3,5-trimethyl-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-9-12(10(2)17(3)16-9)13(18)15-8-11-6-4-5-7-14-11/h4-7H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSXDFGYDHZHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-trimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide

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